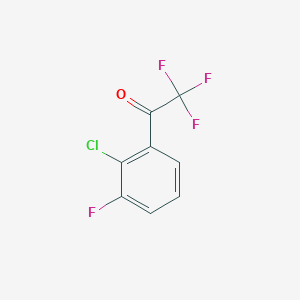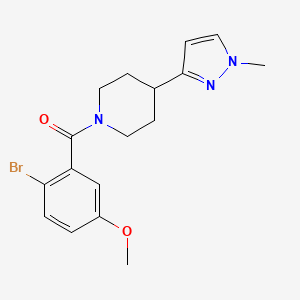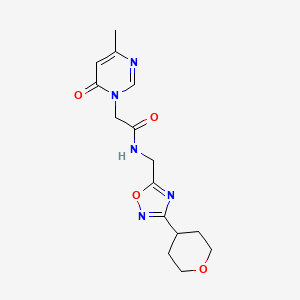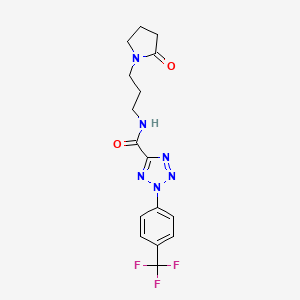![molecular formula C13H8BrF3O2 B2911365 1-溴-4-[4-(三氟甲氧基)苯氧基]苯 CAS No. 873203-36-2](/img/structure/B2911365.png)
1-溴-4-[4-(三氟甲氧基)苯氧基]苯
描述
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, lithium bromide is eliminated, generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is represented by the InChI code: 1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is 80 °C/50 mmHg (lit.) and it has a density of 1.622 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.461 (lit.) .科学研究应用
Arine 路线合成
当 1-溴-4-[4-(三氟甲氧基)苯氧基]苯与二异丙基氨基锂 (LDA) 反应时,会生成苯基锂中间体,该中间体可以进行各种转化。此过程促进了萘和其他复杂分子的合成,突出了该化合物在有机合成中的效用 (Schlosser & Castagnetti, 2001)。
π-烯丙基镍溴配合物
该化合物用于三取代烯烃的立体选择性合成,展示了其在具有特定构型的复杂有机结构的创建中的应用 (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975)。
衍生物合成
它作为各种衍生物合成中的前体,展示了其在有机化学中的多功能性以及创造一系列化学多样性化合物的潜力 (Tannaza Batool 等,2014)。
荧光性质
1-溴-4-[4-(三氟甲氧基)苯氧基]苯参与具有显着荧光性质的化合物的合成。此方面对于材料科学中的应用至关重要,尤其是在新型发光材料的开发中 (梁左奇,2015)。
溶质-溶剂络合动力学
该化合物已用于研究溶质-溶剂相互作用,有助于更深入地理解化学动力学和热力学 (郑军荣等,2005)。
结构研究
1-溴-4-[4-(三氟甲氧基)苯氧基]苯衍生物的结构特征已被分析,以了解分子相互作用,例如 C-H···Br 和 C-Br···π,这些相互作用在晶体学和分子设计中至关重要 (P. Jones、P. Kuś 和 I. Dix,2012)。
安全和危害
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYHXLZYCYEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
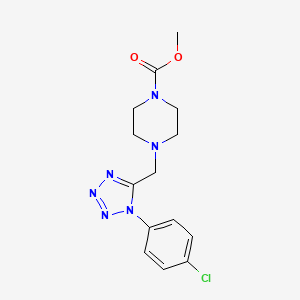
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
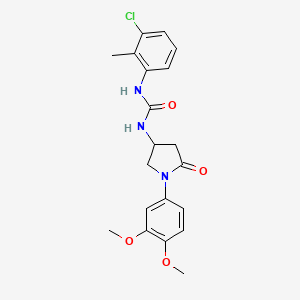
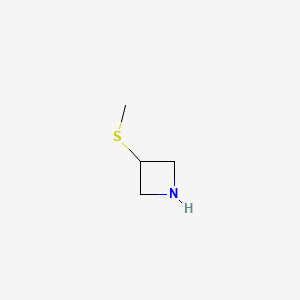
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
